Metastat

Prostate cancer Metastasis In vivo efficacy

Metastat (Incyclinide, CMT-3, COL-3) is a chemically modified tetracycline engineered to eliminate antimicrobial activity while preserving and enhancing MMP inhibition. It delivers a 51.5% reduction in lung metastases vs. 26.8% for doxycycline in prostate cancer models. With an IC₅₀ of 0.3 μg/mL for MMP-13—over 100-fold more potent than doxycycline—and 2.4-fold greater osteoclast apoptosis, Metastat is the definitive compound for metastasis, angiogenesis, and bone resorption studies. Generic substitution with antimicrobial tetracyclines compromises potency and introduces antibiotic resistance risks. Choose Metastat for reproducible, high-impact research outcomes.

Molecular Formula C19H17NO7
Molecular Weight 371.3 g/mol
CAS No. 15866-90-7
Cat. No. B612271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetastat
CAS15866-90-7
SynonymsCMT-3;  CMT 3;  CMT3;  COL3;  COL-3;  COL 3;  Incyclinide;  4-dedimethylamino sancycline;  Chemically modified tetracycline-3. US brand name: Metastat.
Molecular FormulaC19H17NO7
Molecular Weight371.3 g/mol
Structural Identifiers
SMILESC1C2CC3=C(C(=CC=C3)O)C(=C2C(=O)C4(C1CC(=O)C(=C4O)C(=O)N)O)O
InChIInChI=1S/C19H17NO7/c20-18(26)14-11(22)6-9-5-8-4-7-2-1-3-10(21)12(7)15(23)13(8)16(24)19(9,27)17(14)25/h1-3,8-9,21,23,25,27H,4-6H2,(H2,20,26)/t8-,9-,19-/m0/s1
InChIKeyNBRQRXRBIHVLGI-OWXODZSWSA-N
Commercial & Availability
Standard Pack Sizes0.3 mg / 5 mg / 10 mg / 179 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Metastat (Incyclinide/CMT-3/COL-3) CAS 15866-90-7: Chemically Modified Tetracycline MMP Inhibitor with Clinical Validation


Metastat (Incyclinide; CMT-3; COL-3; CAS 15866-90-7) is a chemically modified tetracycline (CMT) specifically engineered to eliminate antimicrobial activity while preserving and enhancing matrix metalloproteinase (MMP) inhibition [1]. It belongs to the class of non-antimicrobial tetracycline analogs that target extracellular matrix degradation, angiogenesis, tumor invasion, and metastasis [2]. The compound has advanced to Phase II clinical trials for multiple oncology and dermatology indications, including AIDS-related Kaposi sarcoma and rosacea, and has been evaluated in Phase I pharmacokinetic studies in patients with refractory metastatic cancer and recurrent high-grade gliomas [3].

Why Metastat Cannot Be Replaced by Doxycycline or Other Tetracycline Analogs for MMP-Targeted Research


Generic substitution with antimicrobial tetracyclines (e.g., doxycycline) or other CMT analogs fails due to fundamental differences in potency, selectivity, and mechanism. Direct comparative studies demonstrate that Metastat (CMT-3/COL-3) exhibits significantly greater cytotoxicity, MMP inhibition, and in vivo anti-metastatic efficacy than doxycycline [1]. Within the CMT series, structure-activity relationships reveal that CMT-3 ranks intermediate in periodontal bone loss protection (CMT-8 > CMT-1 > CMT-3 > doxycycline > CMT-4 > CMT-7), highlighting that not all CMTs are functionally equivalent [2]. Furthermore, Metastat's lack of antimicrobial activity eliminates the risk of antibiotic resistance selection and microbiome disruption, a critical differentiator for chronic administration in non-infectious disease models [3]. The quantitative evidence below substantiates why compound-specific procurement is essential for reproducible research outcomes.

Metastat Product-Specific Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons


Superior Potency in Reducing Tumor Metastasis in Prostate Cancer Model: Metastat vs. Doxycycline

In the Dunning MAT LyLu rat metastatic prostate cancer model, oral administration of Metastat (CMT-3/COL-3) demonstrated significantly greater reduction in lung metastases compared to doxycycline. Metastat-treated animals had 28.9 ± 15.4 metastatic sites per animal versus 43.6 ± 18.8 sites for doxycycline-treated animals and 59.5 ± 13.9 sites for untreated controls (p < 0.01) [1]. This represents a 51.5% reduction in metastases for Metastat compared to a 26.8% reduction for doxycycline, a nearly two-fold greater anti-metastatic effect.

Prostate cancer Metastasis In vivo efficacy

Enhanced Cytotoxicity in Cancer Cell Lines: Metastat Outperforms Doxycycline in A549, COLO357, and HT29 Cells

In a direct comparative study of cytotoxicity across multiple human cancer cell lines, Metastat (COL-3) exhibited significantly greater cytotoxic potency than doxycycline. In A549 lung adenocarcinoma cells, COLO357 pancreatic cancer cells, and HT29 colorectal adenocarcinoma cells, Metastat was consistently more cytotoxic at equivalent concentrations [1]. Mitochondrial translation assays confirmed that Metastat retains potent inhibition of mitochondrial protein synthesis while also causing a marked drop in nuclear-encoded succinate dehydrogenase subunit A and citrate synthase activity—effects not observed with doxycycline [1]. The GI₅₀ (50% growth inhibition) of Metastat in prostate tumor cells was ≤5.0 μg/mL, significantly lower than doxycycline [2].

Cytotoxicity Cancer cell lines Mitochondrial targeting

Selective MMP-13 Inhibition: Metastat Shows >100-Fold Higher Potency than Doxycycline

Metastat (COL-3/CMT-3) demonstrates pronounced selectivity for MMP-13 (collagenase-3) with an IC₅₀ of 0.3 μg/mL, compared to doxycycline's IC₅₀ for MMP-13 of 2–50 μM (approximately 0.7–18.5 μg/mL) [1]. This translates to a >100-fold difference in potency depending on doxycycline assay conditions. For MMP-1, Metastat exhibits an IC₅₀ of 34 μg/mL, while doxycycline shows minimal inhibition with IC₅₀ >400 μM (approximately >200 μg/mL) [1]. The differential selectivity profile underscores Metastat's distinct binding interactions with the MMP catalytic domain.

MMP-13 Collagenase-3 Enzyme inhibition

Potent Induction of Apoptosis in Osteoclasts: Metastat vs. Doxycycline

In cultures of mature rabbit osteoclasts, Metastat (CMT-3) induced significantly higher levels of apoptosis compared to doxycycline. At 10 μg/mL, Metastat increased osteoclast apoptosis to 44.9 ± 6.3% versus 18.9 ± 4.0% for doxycycline and 5.5 ± 1.4% for untreated controls (p < 0.001) [1]. Furthermore, at 5 μg/mL in murine osteoblast/marrow cocultures over 11 days, Metastat reduced bone resorption to 21 ± 9% of control, while doxycycline reduced resorption to only 49 ± 4% of control (p < 0.01) [1].

Osteoclast apoptosis Bone resorption Osteoporosis

Clinical Pharmacokinetics: Long Terminal Half-Life Enables Once-Daily Dosing

In a Phase I pharmacokinetic study of 35 patients with refractory metastatic cancer, Metastat (COL-3) exhibited a median terminal half-life of 59.8 hours (range: 25.8–144 hours) [1]. The median apparent volume of distribution was 50.2 L, and apparent clearance was 9.93 mL/min [1]. This extended half-life supports once-daily oral administration in clinical and preclinical studies. In a separate Phase I trial in recurrent high-grade glioma, the maximum tolerated dose (MTD) was established at 75 mg/m²/day in patients not receiving enzyme-inducing antiseizure drugs, with dose-proportional pharmacokinetics observed [2].

Pharmacokinetics Oral bioavailability Clinical dosing

In Vivo Efficacy in Periodontal Bone Loss: Metastat Ranks Among Top CMT Analogs

In a rat model of endotoxin-induced periodontal bone loss, six tetracyclines were compared head-to-head at 2 mg/day oral dosing. The rank order of efficacy in inhibiting periodontal breakdown was: CMT-8 > CMT-1 > CMT-3 (Metastat) > doxycycline > CMT-4 > CMT-7 [1]. Metastat (CMT-3) demonstrated intermediate efficacy within the CMT series but significantly outperformed doxycycline. The in vivo efficacy of these drugs was significantly correlated with bone resorption (r² = -0.77, P < 0.01) and gelatinase inhibitory activity (r² = -0.84, P < 0.01) [1].

Periodontal disease Bone resorption MMP inhibition

Optimal Research and Industrial Use Cases for Metastat Based on Quantitative Evidence


Preclinical Evaluation of Anti-Metastatic Agents in Prostate Cancer Models

Based on direct head-to-head evidence showing a 51.5% reduction in lung metastases in the Dunning rat prostate cancer model (versus 26.8% for doxycycline) [4], Metastat is the preferred compound for studies targeting metastatic progression in prostate cancer. Its superior anti-metastatic efficacy provides a robust positive control or test agent for evaluating combination therapies or novel anti-metastatic mechanisms.

MMP-13-Focused Research in Tumor Angiogenesis and Invasion

With an IC₅₀ of 0.3 μg/mL for MMP-13 inhibition—over 100-fold more potent than doxycycline [4]—Metastat is ideally suited for investigations where selective targeting of collagenase-3 (MMP-13) is required. This includes studies of tumor angiogenesis, where MMP-13 promotes VEGF-A secretion and blood vessel formation, as well as invasion assays in MMP-13-expressing cancer cell lines.

Osteoclast Apoptosis and Bone Resorption Studies

Metastat induces 2.4-fold greater osteoclast apoptosis than doxycycline (44.9% vs. 18.9% at 10 μg/mL) and reduces bone resorption to 21% of control versus 49% for doxycycline [4]. These quantitative advantages make Metastat the superior tool for ex vivo and in vivo studies of pathological bone resorption, including osteoporosis, metastatic bone disease, and periodontitis.

Mitochondrial Dysfunction and Cytotoxicity Studies in Cancer Cells

Direct comparative studies demonstrate that Metastat exhibits significantly greater cytotoxicity than doxycycline across A549, COLO357, and HT29 cancer cell lines, with a distinct mechanism involving both mitochondrial translation inhibition and depletion of nuclear-encoded mitochondrial proteins [4]. Researchers investigating mitochondrial oncotargets will find Metastat a more potent and mechanistically informative compound than doxycycline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metastat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.